molecular formula C15H12BrCl2NOS B4612945 N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide

Cat. No.: B4612945
M. Wt: 405.1 g/mol
InChI Key: HDRYHVLMIVCATB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-bromo-3-chloroaniline with 3-chlorobenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with thioacetic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of sulfur.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or reduced sulfur compounds.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide: Similar structure but with a different position of the chlorine atom.

    N-(4-bromo-3-chlorophenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide: Contains an additional bromine atom.

    N-(4-bromo-3-chlorophenyl)-2-[(3-methylphenyl)methylsulfanyl]acetamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide is unique due to its specific arrangement of halogen and sulfur atoms, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NOS/c16-13-5-4-12(7-14(13)18)19-15(20)9-21-8-10-2-1-3-11(17)6-10/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRYHVLMIVCATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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